7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride

Catalog No.
S13976662
CAS No.
M.F
C17H17N3OS
M. Wt
319.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetia...

Product Name

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride

IUPAC Name

6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepin-2-ol

Molecular Formula

C17H17N3OS

Molecular Weight

319.5 g/mol

InChI

InChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2/i7D2,8D2,9D2,10D2

InChI Key

CAWOJGJDGLXKTF-UFBJYANTSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42)([2H])[2H])[2H]

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is a labeled metabolite of Quetiapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The compound features a complex molecular structure with a molecular formula of C₁₇H₉D₈N₃OS·2HCl and a molecular weight of approximately 392.37 g/mol . This compound is significant in pharmacokinetic studies as it helps in understanding the metabolism and effects of Quetiapine in the human body.

The chemical behavior of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride primarily involves hydrolysis and oxidation reactions, similar to other metabolites of Quetiapine. The presence of hydroxyl groups in its structure allows for potential hydrogen bonding, influencing its solubility and reactivity. The dihydrochloride form indicates that the compound can participate in acid-base reactions, which may affect its pharmacological properties.

As a metabolite of Quetiapine, this compound exhibits similar biological activity, primarily acting as an antagonist at serotonin and dopamine receptors. Studies indicate that it retains some affinity for these receptors, contributing to its therapeutic effects in mood stabilization and psychosis management. Its unique isotopic labeling (deuterium) allows researchers to trace its metabolic pathways more accurately in biological systems .

The synthesis of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride typically involves several steps:

  • Starting Material: The synthesis begins with Quetiapine as the primary substrate.
  • Deuteration: Incorporation of deuterium atoms is achieved through specific deuterated reagents during the reaction process.
  • Hydroxylation: The addition of hydroxyl groups is facilitated by using oxidizing agents or enzymatic methods.
  • Formation of Dihydrochloride Salt: The final step involves reacting the base form with hydrochloric acid to yield the dihydrochloride salt.

These methods ensure high purity and yield of the desired compound for research applications .

7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is primarily used in pharmacokinetic studies to:

  • Investigate the metabolic pathways of Quetiapine.
  • Assess the pharmacological effects and safety profiles of the drug.
  • Serve as a reference standard in analytical chemistry for drug testing.

Its labeled nature allows for enhanced detection and quantification in biological samples, making it invaluable for clinical research .

Interaction studies involving 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride focus on its binding affinity to various neurotransmitter receptors. Research indicates that it interacts with:

  • Dopamine Receptors: Exhibiting antagonist properties, which help mitigate symptoms of psychosis.
  • Serotonin Receptors: Contributing to mood stabilization effects.

These interactions are crucial for understanding both therapeutic efficacy and potential side effects when used alongside other medications .

Several compounds share structural or functional similarities with 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride:

Compound NameSimilarityUnique Features
QuetiapineParent compoundPrimary antipsychotic medication
N-desmethyl QuetiapineMetaboliteLacks hydroxyl group
7-Hydroxy QuetiapineHydroxylated variantDoes not have deuterium labeling
9-Hydroxy QuetiapineHydroxylated variantDifferent position of hydroxyl group

These compounds are essential for comparative studies in pharmacology, particularly concerning their metabolic pathways and receptor interactions. The unique isotopic labeling in 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride distinguishes it from these similar compounds, allowing for precise tracking during experimental investigations .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

319.15944732 g/mol

Monoisotopic Mass

319.15944732 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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